molecular formula C19H24O3 B5089747 4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate

4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate

Cat. No.: B5089747
M. Wt: 300.4 g/mol
InChI Key: SRZZJSRTPWVXAD-UHFFFAOYSA-N
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Description

4-(6,8,9-Trimethyl-3-oxabicyclo[331]non-7-en-2-yl)phenyl acetate is an organic compound belonging to the class of oxabicyclic compounds This compound is characterized by its unique bicyclic structure, which includes a phenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate typically involves the reaction of 4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the phenol group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6,8,9-Trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl acetate is unique due to its specific structural features and the presence of the phenyl acetate group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-11-9-12(2)18-13(3)17(11)10-21-19(18)15-5-7-16(8-6-15)22-14(4)20/h5-9,11,13,17-19H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZZJSRTPWVXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C2C(C1COC2C3=CC=C(C=C3)OC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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